molecular formula C20H19N7O3S2 B6519682 2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 872629-33-9

2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Katalognummer: B6519682
CAS-Nummer: 872629-33-9
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: ZNGAAITVVCVKKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused [1,3]diazino[4,5-d]pyrimidine core substituted with methyl and 2-methylphenyl groups at positions 6,8, and 2, respectively. A sulfanyl (–S–) bridge connects this core to an acetamide moiety, which is further linked to a 5-methyl-1,3,4-thiadiazol-2-yl group.

Key structural attributes include:

  • Diazinopyrimidine core: Provides a planar, electron-deficient scaffold conducive to π-π stacking interactions.
  • Sulfanyl linker: Enhances conformational flexibility and may influence redox properties.
  • Thiadiazole-acetamide moiety: Imparts hydrogen-bonding capacity and modulates solubility.

Eigenschaften

IUPAC Name

2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3S2/c1-10-7-5-6-8-12(10)15-22-16-14(18(29)27(4)20(30)26(16)3)17(23-15)31-9-13(28)21-19-25-24-11(2)32-19/h5-8H,9H2,1-4H3,(H,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGAAITVVCVKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)NC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex heterocyclic compound that has drawn attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21N5O4S
  • Molecular Weight : 451.5 g/mol
  • IUPAC Name : 2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Anticancer Properties

Research indicates that compounds similar to this structure may exhibit significant anticancer activity. For instance:

  • A study on related compounds demonstrated their ability to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. The interaction with EGFR was linked to reduced phosphorylation of ERK1/2 and altered cellular signaling pathways involved in tumor proliferation .

The proposed mechanism of action involves:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
  • Disruption of Cellular Processes : By interfering with the normal functioning of cellular processes through its interaction with target proteins, the compound can induce apoptosis in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the bioavailability and therapeutic potential of this compound:

  • Absorption : The compound's solubility and stability in biological fluids affect its absorption rate.
  • Distribution : The lipophilicity of the compound suggests a potential for widespread distribution in tissues.
  • Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes.

Study 1: In Vitro Analysis

In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved apoptosis induction as evidenced by increased caspase activity and DNA fragmentation .

Study 2: Synergistic Effects

A combination therapy study indicated that when used alongside established chemotherapeutics like cetuximab and erlotinib, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines. This suggests potential utility in overcoming drug resistance .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of EGFR signaling; reduced cell viability
Apoptosis InductionIncreased caspase activity and DNA fragmentation
Synergistic EffectsEnhanced efficacy when combined with other drugs

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Substituents

Compound B: 2-{[2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 863003-17-2)

Compound B (from ) shares the diazinopyrimidine core and sulfanyl-acetamide backbone with Compound A but differs in substituents:

  • 2-Cyclopropyl vs. 2-(2-methylphenyl) : The cyclopropyl group in Compound B introduces steric constraint and increased lipophilicity compared to the aromatic 2-methylphenyl in Compound A .
  • 5-Ethyl-thiadiazole vs. 5-methyl-thiadiazole : The ethyl substitution in Compound B may enhance metabolic stability but reduce aqueous solubility relative to the methyl group in Compound A .
Table 1: Structural and Hypothetical Property Comparison
Feature Compound A Compound B
Core substituents 6,8-dimethyl, 2-(2-methylphenyl) 6,8-dimethyl, 2-cyclopropyl
Thiadiazole substituent 5-methyl 5-ethyl
Molecular weight* ~528 g/mol ~542 g/mol
Predicted logP* ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity)
Synthetic accessibility Moderate (aromatic stability) Challenging (cyclopropyl synthesis)

*Calculated using fragment-based methods; exact experimental data unavailable in provided evidence.

Thiophene-Based Analogues ()

Compounds such as (7a) and (7b) in feature thiophene and pyrazole moieties instead of diazinopyrimidine-thiadiazole systems. While these lack the fused pyrimidine core, they highlight the role of sulfur-containing heterocycles in modulating bioactivity.

Electronic and Geometric Similarities

As per , compounds with isovalent or isoelectronic characteristics may display analogous reactivity. Compound A and B share a similar electronic profile due to their conjugated cores and sulfur-rich substituents. However, geometric differences (e.g., cyclopropyl’s non-planarity vs. 2-methylphenyl’s aromaticity) could lead to divergent interactions with biological targets. For example, Compound A’s planar aromatic substituent may favor intercalation with DNA or enzymes, whereas Compound B’s cyclopropyl group might induce steric hindrance .

Crystallographic and Computational Analysis

–8 highlight tools like SHELX and ORTEP-3 for structural determination. Computational comparisons using software cited in could further elucidate electronic differences between analogues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.